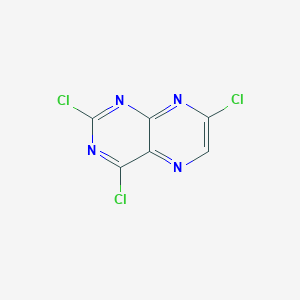

2,4,7-Trichloropteridine

Description

Significance of the Pteridine (B1203161) Nucleus in Advanced Organic and Medicinal Chemistry Research

The pteridine core is a fundamental scaffold found in numerous biologically vital molecules. ijrpr.comorientjchem.orgnumberanalytics.comexlibrisgroup.com Its significance stems from the diverse pharmacological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, antimicrobial, and diuretic properties. ijrpr.comnih.govglobalresearchonline.net This broad spectrum of activity has cemented the pteridine nucleus as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. orientjchem.orgexlibrisgroup.comresearchgate.net

Naturally occurring pteridines, such as folic acid and riboflavin, are essential vitamins. ijrpr.com Other derivatives like methotrexate (B535133) and pralatrexate (B1268) are FDA-approved anticancer drugs that function by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. ijrpr.comnih.govglobalresearchonline.net The diuretic triamterene (B1681372) also features a pteridine core. ijrpr.comnih.gov The inherent biological relevance of the pteridine system continuously fuels research into novel derivatives with tailored therapeutic properties. nih.govglobalresearchonline.net The ability to modify the pteridine core at various positions allows for the fine-tuning of its biological and physical properties, making it an attractive target for drug discovery and development programs. orientjchem.orgexlibrisgroup.com

Table 1: Examples of Biologically Active Pteridine Derivatives

| Compound | Biological Activity/Application |

| Folic Acid | Essential Vitamin |

| Riboflavin | Essential Vitamin (Vitamin B2) |

| Methotrexate | Anticancer, Antifolate |

| Pralatrexate | Anticancer, Antifolate |

| Triamterene | Diuretic |

Historical Context of Halogenated Pteridine Synthesis and Reactivity Studies

The history of pteridine chemistry dates back to the late 19th and early 20th centuries, with initial discoveries linked to the isolation of pigments from butterfly wings, which is reflected in the name "pteridine," derived from the Greek word "pteron" for wing. numberanalytics.comorientjchem.org The synthesis of the pteridine ring system was reported in the early 1900s. researchgate.net

The introduction of halogen atoms onto the pteridine scaffold proved to be a pivotal development in the field. Halogenated pteridines, particularly chloropteridines, are highly valuable as synthetic intermediates. The electron-withdrawing nature of the pyrimidine (B1678525) and pyrazine (B50134) rings, further enhanced by the presence of chloro-substituents, activates the carbon atoms of the pteridine nucleus towards nucleophilic attack. herts.ac.uk This reactivity allows for the sequential and regioselective displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alcohols, and sulfur-containing compounds.

Early synthetic methods for pteridines often involved the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay condensation. orientjchem.orgnih.gov To access halogenated pteridines, researchers developed methods starting from appropriate precursors, such as barbituric acid, which could be converted to 2,4,6-trichloropyrimidine. chemicalbook.com The reactivity of these halogenated intermediates has been the subject of extensive study, providing a robust platform for the synthesis of a vast library of pteridine derivatives. wur.nl For instance, the reaction of 6-phenyl-2,4,7-trichloropteridine with various amines has been documented to produce triamino derivatives with potential diuretic and antihypertensive activities. google.com

Rationale for Academic Investigation of 2,4,7-Trichloropteridine as a Versatile Synthetic Intermediate

The academic interest in this compound stems directly from its potential as a versatile building block in organic synthesis. fluorochem.co.uksigmaaldrich.comwikipedia.org The three chlorine atoms on the pteridine core at positions 2, 4, and 7 exhibit differential reactivity, allowing for controlled and stepwise substitution. This differential reactivity is a key feature that enables the strategic construction of complex, unsymmetrically substituted pteridines, which would be challenging to synthesize through other routes.

The ability to introduce a variety of functional groups at specific positions on the pteridine scaffold is of paramount importance for structure-activity relationship (SAR) studies in drug discovery. acs.org By systematically modifying the substituents, chemists can explore how different chemical features influence the biological activity of the resulting compounds. This compound provides an ideal starting point for such investigations. For example, its use has been noted in the synthesis of reactive dyes, where the trichloropteridine moiety acts as a fixation component. vdoc.pub

Furthermore, the study of the reaction mechanisms and regioselectivity of nucleophilic substitution on this compound contributes to a deeper understanding of the fundamental chemistry of electron-deficient heterocyclic systems. wur.nl This knowledge is not only academically valuable but also has practical implications for the design of more efficient and selective synthetic methodologies for a wide range of heterocyclic compounds. The availability of this compound as a chemical reagent facilitates its use in the synthesis of diverse molecular architectures for various applications in medicinal chemistry and materials science. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C6HCl3N4 |

|---|---|

Molecular Weight |

235.5 g/mol |

IUPAC Name |

2,4,7-trichloropteridine |

InChI |

InChI=1S/C6HCl3N4/c7-2-1-10-3-4(8)12-6(9)13-5(3)11-2/h1H |

InChI Key |

VQPKNENUIGMHNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,7 Trichloropteridine and Its Structural Analogues

De Novo Synthesis Approaches to the 2,4,7-Trichloropteridine Scaffold

De novo synthesis, the construction of complex molecules from simpler precursors, is a fundamental strategy in organic chemistry. mdpi.comfrontiersin.org For the this compound scaffold, this typically involves the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound or its equivalent. derpharmachemica.com A common approach begins with a 4,5-diaminopyrimidine (B145471) derivative. The classical Gabriel-Isay synthesis, for instance, involves the cyclo-condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound like glyoxal (B1671930) to form the basic pteridine (B1203161) core. orientjchem.org

To achieve the desired 2,4,7-trichloro substitution pattern, the starting pyrimidine must be appropriately functionalized. A plausible de novo route would start with a pyrimidine bearing amino or hydroxyl groups at positions 2 and 4, and an additional functional group at position 6 that can be converted to a chloro group. For example, condensation of 2,4-diamino-6-chloropyrimidine with a suitable dicarbonyl compound could be a potential pathway. Subsequent chlorination of the resulting pteridine at positions 2 and 4 would then yield the target molecule.

Another de novo strategy involves the reaction of a 4,5-diaminopyrimidine with a keto-aldehyde or a keto-acid derivative. orientjchem.org The choice of the reacting partner is crucial for introducing the desired substitution pattern on the pyrazine (B50134) ring of the pteridine system. The versatility of these condensation reactions allows for the synthesis of a variety of substituted pteridines. elsevierpure.comnih.gov

Selective Chlorination Strategies in Pteridine Ring Functionalization

The direct and selective chlorination of the pteridine ring is a key step in the synthesis of this compound. The pteridine nucleus is electron-deficient, making it susceptible to nucleophilic attack but challenging for direct electrophilic halogenation. wur.nl Therefore, chlorination is typically achieved through nucleophilic substitution of hydroxyl or amino groups on the pteridine ring.

Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). For instance, a pteridine with hydroxyl groups at the 2, 4, and 7 positions can be treated with a strong chlorinating agent like POCl₃, often in the presence of a base like N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms. google.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure complete chlorination and minimize side reactions.

Selective chlorination can be challenging due to the different reactivities of the positions on the pteridine ring. The C-4 position is generally the most reactive towards nucleophilic substitution. To achieve chlorination at specific positions, a combination of protecting groups and sequential reactions may be necessary. For example, one might start with a pteridine derivative where some positions are already chlorinated or protected, allowing for the selective introduction of a chlorine atom at the desired position.

| Reagent | Substrate | Product | Conditions |

| POCl₃ | Pteridine-2,4,7-triol | This compound | Reflux |

| SOCl₂ | 2,4-Diamino-6-hydroxymethylpteridine | 6-(Chloromethyl)pteridine-2,4-diamine | Anhydrous solvent, 0°C to RT |

| Phosgene | α-hydroxypyridine | α-chloropyridine | 20-200°C |

Optimization of Established Synthetic Routes to this compound for Enhanced Yield and Purity

Optimizing synthetic routes is crucial for improving the efficiency and cost-effectiveness of producing this compound. This involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the final product. nih.govnih.gov

One common approach to optimization is the use of Design of Experiments (DoE), a statistical method that allows for the simultaneous investigation of multiple variables. beilstein-journals.org For the synthesis of this compound, a DoE approach could be used to fine-tune the chlorination step. For example, factors such as the ratio of chlorinating agent to substrate, the type and amount of base used, and the reaction temperature and duration could be systematically varied to identify the optimal conditions for achieving high yield and purity. nih.gov

Purification of the final product is another critical aspect of optimization. Chromatographic techniques, such as column chromatography, are often employed to remove impurities. The choice of the stationary and mobile phases can significantly impact the separation efficiency. Recrystallization is another common method for purifying solid products. Finding a suitable solvent system that provides good solubility for the desired product at high temperatures and low solubility at low temperatures is key to achieving high purity.

| Parameter | Range/Options | Goal |

| Temperature | 20-150 °C | Maximize yield, minimize byproducts |

| Solvent | Dichloromethane, Chloroform, Acetonitrile (B52724) | Optimize solubility and reactivity |

| Base | Pyridine, N,N-Dimethylaniline | Facilitate reaction, neutralize HCl |

| Reaction Time | 1-24 hours | Ensure complete reaction |

Application of Green Chemistry Principles in Halogenated Pteridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org Applying these principles to the synthesis of halogenated pteridines like this compound can lead to more sustainable and environmentally friendly manufacturing processes. nih.govnumberanalytics.comresearchgate.net

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. scispace.com This can be achieved by maximizing atom economy, which is the measure of how many atoms from the reactants are incorporated into the final product. acs.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. rroij.com For example, exploring the use of greener solvents like ionic liquids or supercritical fluids instead of chlorinated solvents could reduce the environmental impact. numberanalytics.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled. rroij.com Developing catalytic methods for the chlorination of pteridines would be a significant advancement in green synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. sigmaaldrich.com Microwave-assisted synthesis is another technique that can lead to faster reactions and reduced energy use. numberanalytics.com

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications can simplify the synthesis and reduce waste. acs.orgscispace.com

Process Chemistry Development for Scalable Production of this compound

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges. Process chemistry focuses on developing safe, efficient, and robust processes for large-scale production.

Key considerations for the scalable production of this compound include:

Heat Transfer: Exothermic reactions, such as chlorination, can generate significant heat. Effective heat management is crucial to prevent runaway reactions and ensure product quality. This may involve using jacketed reactors with precise temperature control.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving high conversion rates and minimizing side reactions. The choice of reactor design and agitation system is critical.

Safety: A thorough hazard analysis of the entire process is necessary to identify and mitigate potential safety risks, such as the handling of corrosive and toxic reagents like POCl₃. acs.org

Downstream Processing: Developing efficient and scalable methods for product isolation and purification is crucial. This may involve optimizing crystallization processes or developing continuous purification techniques.

Cost Analysis: A detailed cost analysis of the entire process, including raw materials, energy, and waste disposal, is necessary to ensure economic viability.

Mechanistic Investigations of 2,4,7 Trichloropteridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways at C-2, C-4, and C-7 Positions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,4,7-trichloropteridine. The electron-withdrawing pteridine (B1203161) ring system facilitates the attack of nucleophiles, leading to the displacement of the chlorine atoms. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is influenced by the ability of the pteridine ring and its substituents to delocalize the negative charge. libretexts.org

The three chlorine atoms at the C-2, C-4, and C-7 positions exhibit differential reactivity towards nucleophiles. This is attributed to the distinct electronic environments of these carbon centers within the pteridine scaffold. The positions on the pyrimidine (B1678525) ring (C-2 and C-4) are generally more activated towards nucleophilic attack compared to the C-7 position on the pyrazine (B50134) ring.

Regiochemical Control in Sequential Substitutions

A key aspect of the SNAr chemistry of this compound is the ability to control the regioselectivity of sequential substitutions. By carefully selecting the nucleophile and reaction conditions, it is possible to replace the chlorine atoms in a stepwise and controlled manner.

Generally, the C-4 position is the most reactive site for nucleophilic attack, followed by the C-2 position, and lastly the C-7 position. This reactivity order (C-4 > C-2 > C-7) is a consequence of the electronic distribution within the pteridine ring. However, this selectivity can be influenced by several factors, including the nature of the nucleophile and the presence of substituents on the ring. wuxiapptec.comnih.govwuxiapptec.com For instance, in the analogous 2,4-dichloropyrimidine (B19661) system, the presence of an electron-donating group at the C-6 position can reverse the typical C-4 selectivity, favoring substitution at the C-2 position. wuxiapptec.com

The ability to perform sequential and regioselective substitutions is of immense synthetic value, allowing for the construction of a diverse library of pteridine derivatives with tailored substitution patterns. This controlled functionalization is critical for developing molecules with specific biological activities.

Stereochemical Considerations in Derivatives' Reactivity

While this compound itself is achiral, the introduction of chiral nucleophiles or the formation of derivatives with stereocenters introduces stereochemical considerations into its reactivity. When a chiral nucleophile reacts with the prochiral centers of the pteridine ring, diastereomeric products can be formed. The stereochemical outcome of such reactions can be influenced by steric hindrance and non-covalent interactions between the substrate and the incoming nucleophile.

Furthermore, once a chiral substituent is introduced, it can direct the stereochemistry of subsequent reactions at other positions on the pteridine ring. This "substrate-controlled" stereoselectivity is a powerful tool in asymmetric synthesis, enabling the preparation of enantiomerically enriched pteridine derivatives. The study of these stereochemical aspects is crucial for understanding the interaction of these molecules with biological targets, which are often chiral. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound (e.g., Palladium-Catalyzed Methods)

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of haloheteroarenes, including this compound. Palladium-catalyzed methods, such as Suzuki, Heck, and Sonogashira couplings, are particularly prevalent. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering a complementary approach to traditional SNAr chemistry.

The reactivity of the different chlorine atoms in cross-coupling reactions can also be controlled to achieve selective functionalization. Similar to SNAr reactions, the C-4 and C-2 positions are generally more reactive than the C-7 position. This differential reactivity allows for sequential cross-coupling reactions by carefully controlling the reaction conditions and the choice of catalyst and ligands. For example, a milder set of conditions might selectively activate the C-4 position for a Suzuki coupling, leaving the C-2 and C-7 chlorines intact for subsequent transformations.

Electrophilic Aromatic Substitution Patterns on the Pteridine Ring

The electron-deficient nature of the pteridine ring makes it generally unreactive towards electrophilic aromatic substitution. The two nitrogen atoms in each of the pyrimidine and pyrazine rings strongly deactivate the ring system towards attack by electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are typically not feasible on the unsubstituted pteridine core of this compound. Any potential electrophilic attack would likely occur at the nitrogen atoms, leading to quaternization, rather than substitution on the carbon framework.

Radical Reaction Pathways and Their Synthetic Utility

Radical reactions offer an alternative pathway for the functionalization of this compound. Radical-nucleophilic aromatic substitution (SRN1) is a potential mechanism where a substituent is replaced by a nucleophile via a radical anion intermediate. dalalinstitute.com This pathway can be initiated by photochemical methods or by the use of radical initiators. dalalinstitute.com

The synthetic utility of radical reactions involving this compound lies in their ability to introduce substituents that are not easily accessible through traditional ionic pathways. For instance, the introduction of alkyl or aryl groups via radical mechanisms can provide access to novel pteridine derivatives with unique structural features. However, controlling the regioselectivity of radical reactions can be challenging, and often a mixture of products is obtained.

Chemo- and Regioselective Transformations of Chlorine Substituents

The presence of three chlorine atoms with different reactivities on the this compound scaffold allows for a high degree of chemo- and regioselectivity in its transformations.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of this compound, this means selectively reacting one chlorine atom while the others remain unchanged. This is often achieved by exploiting the inherent reactivity differences of the C-2, C-4, and C-7 positions.

Regioselectivity , the preference for reaction at one position over another, is a cornerstone of the synthetic chemistry of this compound. As discussed in the context of SNAr reactions, the general order of reactivity is C-4 > C-2 > C-7. This allows for a programmed, stepwise functionalization of the molecule.

Below is a table summarizing the typical reactivity and selectivity patterns:

| Position | Relative Reactivity (SNAr) | Typical Reaction Conditions for Selective Substitution |

| C-4 | High | Mild conditions, less reactive nucleophiles |

| C-2 | Medium | More forcing conditions, more reactive nucleophiles |

| C-7 | Low | Harshest conditions, highly reactive nucleophiles |

By carefully manipulating reaction parameters such as temperature, solvent, and the nature of the nucleophile or coupling partner, chemists can achieve a remarkable level of control over the synthesis of complex, polysubstituted pteridine derivatives. This controlled synthesis is fundamental to the exploration of their potential applications in various fields, including materials science and drug discovery.

Derivatization Chemistry and Functional Group Interconversions of 2,4,7 Trichloropteridine

Synthesis of Monosubstituted Pteridines from 2,4,7-Trichloropteridine Precursors

The differential reactivity of the chlorine atoms at the C2, C4, and C7 positions of the pteridine (B1203161) core allows for the selective synthesis of monosubstituted derivatives through nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and then the C7 position. This hierarchy in reactivity enables a controlled, stepwise functionalization of the this compound scaffold.

By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, a single chlorine atom can be displaced to yield a variety of monosubstituted pteridines. For instance, the reaction of this compound with one equivalent of a nucleophile at low temperatures often favors substitution at the C4 position. This regioselectivity is a cornerstone for the subsequent elaboration of the pteridine core.

Accessing Disubstituted and Polysubstituted Pteridine Derivatives

Building upon the selective monosubstitution, the synthesis of disubstituted and polysubstituted pteridine derivatives from this compound is a testament to its synthetic utility. Following the initial substitution at the C4 position, subsequent reactions can be directed to the C2 and C7 positions by employing more forcing reaction conditions or more reactive nucleophiles.

A common strategy involves the initial selective reaction at C4, followed by a second substitution at the C2 position. For example, after the introduction of an amino group at C4, a subsequent reaction with another amine or a different nucleophile can be achieved at the C2 position. Finally, the less reactive C7 chloro-substituent can be replaced under more vigorous conditions, such as higher temperatures or the use of a catalyst, to afford fully substituted 2,4,7-trisubstituted pteridines. This stepwise approach allows for the creation of a diverse library of pteridine derivatives with distinct substitution patterns.

Introduction of Nitrogen-Containing Moieties (e.g., Amines, Amides)

The introduction of nitrogen-containing functional groups is a crucial aspect of pteridine chemistry, as these moieties are often key to the biological activity of the resulting compounds. This compound serves as an excellent starting material for the synthesis of a wide range of aminopteridine derivatives.

Regioselective amination can be achieved by controlling the reaction conditions. For instance, reaction with a primary or secondary amine at a low temperature will preferentially yield the 4-amino-2,7-dichloropteridine. Subsequent amination at the C2 and C7 positions can be accomplished by increasing the temperature or using a stronger base. This allows for the synthesis of various di- and tri-aminopteridines. While the direct introduction of amide functionalities via SNAr with amide anions is less common, amides can be readily incorporated by reacting aminopteridine precursors with acylating agents.

Incorporation of Oxygen-Containing Functionalities (e.g., Alcohols, Ethers, Carbonyls)

The reaction of this compound with oxygen-based nucleophiles provides access to another important class of pteridine derivatives. The introduction of alkoxy and aryloxy groups can be achieved through Williamson ether synthesis-type reactions, where an alkoxide or phenoxide displaces one or more of the chloro-substituents. Similar to amination, the regioselectivity of these reactions is dependent on the reaction conditions, with the C4 position being the most reactive.

The synthesis of hydroxypteridines (pteridinones) from this compound can be accomplished by hydrolysis, often under acidic or basic conditions. The introduction of carbonyl functionalities directly onto the pteridine ring from the trichloro-precursor is more challenging and typically involves multi-step synthetic sequences.

Integration of Sulfur-Containing Groups (e.g., Thioethers)

Sulfur-containing pteridines, particularly thioethers, have garnered interest in medicinal chemistry. This compound can be readily converted to its thioether derivatives by reaction with various thiols. The SNAr reaction with thiolates is generally efficient and follows the established reactivity pattern of the chloro-substituents (C4 > C2 > C7).

For example, the reaction of this compound with a thiol in the presence of a base will lead to the formation of the corresponding thioether. By employing a stepwise approach, it is possible to introduce different thioether moieties at the C2, C4, and C7 positions, further expanding the chemical diversity of accessible pteridine derivatives. For instance, 2,4-diamino-6-chloropteridine has been reacted with various thiols, such as methyl mercaptan and benzyl mercaptan, to produce the corresponding 6-thioether derivatives in good yields sci-hub.se.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2,4-Diamino-6-chloropteridine | Methyl mercaptan, Sodium methoxide | 2,4-Diamino-6-methylthiopteridine | 72 | sci-hub.se |

| 2,4-Diamino-6-chloropteridine | Ethyl thioglycolate, Sodium methoxide | 2,4-Diamino-6-(carbethoxymethylthio)pteridine | 51 | sci-hub.se |

| 2,4-Diamino-6-chloropteridine | Benzyl mercaptan | 2,4-Diamino-6-benzylthiopteridine | 79 | sci-hub.se |

| 2,4-Diamino-6-chloropteridine | p-Chlorophenylthiol | 2,4-Diamino-6-(p-chlorophenylthio)pteridine | 39 | sci-hub.se |

| 2,4-Diamino-6-chloropteridine | o-Ethylphenylthiol | 2,4-Diamino-6-(o-ethylphenylthio)pteridine | 66 | sci-hub.se |

| 2,4-Diamino-6-chloropteridine | p-Ethylphenylthiol | 2,4-Diamino-6-(p-ethylphenylthio)pteridine | 69.5 | sci-hub.se |

| Note: The starting material in this table is a derivative of this compound. |

Formation of Fused Heterocyclic Systems Utilizing this compound

The chloro-substituents of this compound and its derivatives can serve as anchor points for the construction of fused heterocyclic systems. By introducing nucleophiles with a second reactive site, intramolecular cyclization reactions can be triggered to form new rings fused to the pteridine core. This strategy allows for the synthesis of complex polycyclic heteroaromatic compounds with unique structural and electronic properties.

For example, a di-functional nucleophile, such as a diamine or a mercapto-amine, can be reacted with this compound. The initial SNAr reaction can be followed by a subsequent intramolecular cyclization, leading to the formation of a new heterocyclic ring. The regiochemistry of the initial substitution and the nature of the linker in the nucleophile will dictate the size and type of the fused ring.

Divergent Synthesis Strategies from a Common this compound Intermediate

The stepwise and regioselective reactivity of this compound makes it an ideal scaffold for divergent synthesis strategies. Starting from this common intermediate, a multitude of structurally diverse pteridine derivatives can be generated by systematically varying the nucleophiles and reaction conditions at each of the three reactive sites.

This approach is particularly valuable in the context of drug discovery and the generation of compound libraries for high-throughput screening. By creating a matrix of different substituents at the C2, C4, and C7 positions, a large and diverse library of pteridine analogues can be rapidly synthesized. This allows for the efficient exploration of the structure-activity relationship (SAR) of pteridine-based compounds, accelerating the identification of new therapeutic agents. The ability to fine-tune the properties of the final molecules by judicious choice of building blocks underscores the strategic importance of this compound in modern synthetic chemistry.

Computational and Theoretical Chemical Studies of 2,4,7 Trichloropteridine and Its Reactivity

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4,7-trichloropteridine. These methods solve approximations of the Schrödinger equation to provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Detailed research findings from these studies reveal the pteridine (B1203161) ring system's aromaticity and the significant electronic influence of the three chlorine substituents. The chlorine atoms, being highly electronegative, withdraw electron density from the pteridine core, which has a profound effect on the molecule's reactivity, particularly its susceptibility to nucleophilic substitution.

Key electronic properties that can be calculated include:

Molecular Orbital (MO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low-lying LUMO, as would be expected for this compound, indicates a high susceptibility to attack by nucleophiles.

Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the carbon atoms attached to the chlorine atoms are expected to be highly electron-deficient (electrophilic).

Electrostatic potential maps: These maps provide a visual representation of the charge distribution on the molecule's surface, highlighting areas prone to electrostatic interactions.

| Calculated Property | Theoretical Method | Predicted Outcome for this compound |

|---|---|---|

| LUMO Energy | DFT (B3LYP/6-31G*) | Low energy level, indicating electrophilicity |

| Electron Density on C4 | Mulliken Population Analysis | High positive partial charge |

| Dipole Moment | Ab initio (MP2/aug-cc-pVTZ) | Significant, due to electronegative Cl atoms |

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational chemistry allows for the exploration of potential reaction pathways for this compound, for instance, in its reactions with various nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed.

Methods such as Density Functional Theory (DFT) are commonly employed to locate transition state geometries and calculate their corresponding activation energies. chemrxiv.orgchemrxiv.org This information is invaluable for predicting the feasibility and kinetics of a reaction. For this compound, which has multiple reactive sites, these calculations can help predict which chlorine atom is most likely to be substituted first, a question of regioselectivity.

For example, in a nucleophilic aromatic substitution reaction, the computational approach would involve:

Modeling the initial approach of the nucleophile to each of the three chlorinated carbon atoms.

Calculating the structure and energy of the Meisenheimer-like intermediate for each pathway.

Locating the transition state for the formation and breakdown of this intermediate.

Comparing the activation energies for each pathway to determine the most favorable route.

| Reaction Site | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C2 | Ammonia | 25.3 | - |

| C4 | Ammonia | 18.7 | 2,7-dichloro-4-aminopteridine |

| C7 | Ammonia | 22.1 | - |

In Silico Modeling of Intermolecular Interactions for this compound Derivatives

Once this compound is functionalized, in silico modeling can be used to study how these new derivatives interact with other molecules, such as biological macromolecules like proteins. Techniques like molecular docking and molecular dynamics (MD) simulations are central to this field.

Molecular docking predicts the preferred orientation of a ligand (the pteridine derivative) when it binds to a receptor (e.g., an enzyme's active site). This is useful in drug discovery for predicting the binding affinity and mode of action of potential inhibitors.

Molecular dynamics simulations provide a dynamic picture of the intermolecular interactions over time. This can reveal the stability of the ligand-receptor complex and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that are most important for binding.

Machine Learning Applications in Pteridine Chemistry Prediction

Machine learning (ML) is increasingly being used to accelerate the prediction of chemical properties and reaction outcomes. frontiersin.orgmdpi.comnih.gov In the context of pteridine chemistry, ML models can be trained on existing datasets of known compounds and their properties to make predictions for new, uncharacterized molecules. mdpi.com

These models can learn complex quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govresearchgate.net For instance, an ML model could be trained to predict the biological activity of novel pteridine derivatives based solely on their chemical structure. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Common ML algorithms used in chemistry include:

Random Forests

Support Vector Machines

Graph Neural Networks youtube.com

Deep Neural Networks frontiersin.org

The performance of these models is highly dependent on the quality and size of the training data.

Development of Predictive Models for Regioselectivity and Chemoselectivity

For a molecule with multiple reactive sites like this compound, predicting the regioselectivity and chemoselectivity of its reactions is a significant challenge. frontiersin.orgdoaj.orgsigmaaldrich.com Computational models, often incorporating machine learning, are being developed to address this. nih.govoptibrium.comrsc.orgchemrxiv.org

These models can learn the subtle electronic and steric factors that govern where a reaction will occur. For example, a model could be trained on a database of nucleophilic substitution reactions on various chloro-heterocycles. researchgate.net When presented with the reaction of this compound with a new nucleophile, the model could predict the major product with a high degree of accuracy.

These predictive models often combine quantum mechanical descriptors (like atomic charges and orbital energies) with machine-learned representations of the molecular structure to achieve high accuracy. nih.govresearchgate.net This fusion of first-principles calculations with data-driven approaches represents the cutting edge of predictive chemistry. chemrxiv.org

| Model Type | Input Features | Predicted Property | Reported Accuracy |

|---|---|---|---|

| Graph Neural Network | Molecular graph structure | Regioselectivity of substitution | 89.7% - 97.2% nih.gov |

| Random Forest | Quantum mechanical descriptors | Reaction yield | Often exceeds 85% |

| Support Vector Machine | Molecular fingerprints | Chemoselectivity | Up to 91.54% nih.gov |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in 2,4,7 Trichloropteridine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR, X-ray Crystallography)

Structural elucidation is the cornerstone of chemical research, and for a molecule like 2,4,7-Trichloropteridine, a combination of high-resolution spectroscopic techniques is essential to unequivocally confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. libretexts.org For this compound, ¹H NMR would be expected to show a signal for the single proton on the pteridine (B1203161) ring system. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the rings. ucla.edu ¹³C NMR would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. Advanced 2D NMR techniques, such as HSQC and HMBC, could further confirm the connectivity between protons and carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-6 | ~8.5 - 9.0 | Singlet (s) |

| ¹³C | C-2 | ~155 - 160 | Singlet |

| ¹³C | C-4 | ~160 - 165 | Singlet |

| ¹³C | C-4a | ~130 - 135 | Singlet |

| ¹³C | C-6 | ~125 - 130 | Singlet |

| ¹³C | C-7 | ~150 - 155 | Singlet |

| ¹³C | C-8a | ~145 - 150 | Singlet |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₆HN₄Cl₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The isotopic pattern observed would be characteristic of a molecule containing three chlorine atoms, with distinct peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence for the compound's elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could further corroborate the proposed structure. nih.govthermofisher.com

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆HN₄Cl₃ |

| Monoisotopic Mass | 233.9321 u |

| Major Isotopic Peaks (m/z) | 234, 236, 238, 240 |

| Relative Intensity of Isotopic Peaks | Characteristic pattern for three chlorine atoms (~100:98:32:3) |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic pteridine ring system. The absence of N-H or O-H stretching bands would confirm the fully substituted nature of the pyrimidine (B1678525) ring. Specific vibrations related to the C-Cl bonds would also be present in the fingerprint region of the spectrum. researchgate.net

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, GC)

Chromatography is indispensable for separating components of a mixture, making it essential for assessing the purity of this compound and analyzing the complex mixtures generated during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. nih.govsielc.com This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector set to a wavelength where the pteridine ring system strongly absorbs. The purity is determined by the relative area of the main peak corresponding to this compound compared to any impurity peaks.

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm and ~350 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30 °C |

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, GC could potentially be used for its analysis, or for the analysis of more volatile precursors or side-products in a reaction mixture. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. A mass spectrometer is often used as the detector (GC-MS) for positive identification of the separated components.

Hyphenated Analytical Techniques for Comprehensive Reaction Mixture Analysis

To gain a comprehensive understanding of the complex mixtures often encountered in synthetic chemistry, hyphenated techniques that couple a separation method with a spectroscopic detection method are employed. springernature.comsaspublishers.com These approaches provide both separation and identification of components in a single analysis. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably one of the most powerful tools for analyzing reaction mixtures. nih.gov It combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. rsc.org As the components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This allows for the identification of this compound, as well as reaction intermediates, byproducts, and unreacted starting materials, based on their retention times and mass spectra. elsevierpure.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components in a reaction mixture, GC-MS provides excellent separation and structural information. nih.gov The electron ionization (EI) typically used in GC-MS generates reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique involves flowing the eluent from the HPLC column directly through an NMR spectrometer. nih.gov It allows for the acquisition of complete NMR spectra for each separated component, providing unambiguous structural information without the need for offline fraction collection and purification.

Development of In Situ Monitoring Methods for Reaction Kinetics and Mechanism Studies

Understanding the kinetics and mechanism of a reaction requires monitoring the concentration of reactants, intermediates, and products over time. In situ (in the reaction vessel) monitoring techniques provide real-time data without the need for sampling and quenching, offering a more accurate picture of the reaction dynamics. Spectroscopic methods like FTIR and NMR can be adapted for this purpose using specialized probes that can be inserted directly into the reaction mixture. By tracking the appearance and disappearance of specific spectral features corresponding to different species, a detailed kinetic profile of the synthesis or subsequent reaction of this compound can be constructed.

Validation Protocols for Novel Analytical Methods in Pteridine Research

Before a new analytical method can be reliably used for research or quality control, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. biopharminternational.comeuropa.eu Method validation is a critical requirement in regulated environments and a key component of good scientific practice. gmp-compliance.orgvalidationtechservices.com Protocols for validation are outlined by international bodies such as the International Council for Harmonisation (ICH). fda.goveuropa.euich.org

The validation of an analytical method for this compound would involve assessing several key performance characteristics:

Specificity/Selectivity: The ability of the method to measure the analyte of interest (this compound) unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. propharmagroup.comamsbiopharma.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. propharmagroup.comamsbiopharma.com It is often assessed using recovery studies on samples spiked with a known amount of analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. propharmagroup.com

Summary of Analytical Method Validation Parameters

| Validation Parameter | Description |

|---|---|

| Specificity | Ensures the signal is only from the target analyte. |

| Linearity | Demonstrates a proportional response to concentration. |

| Accuracy | Measures how close the results are to the true value. |

| Precision | Evaluates the repeatability and reproducibility of the results. |

| Range | Defines the upper and lower concentration limits of the method. |

| LOD/LOQ | Defines the sensitivity limits of the method. |

| Robustness | Tests the method's resilience to small operational changes. |

By establishing and adhering to these validation protocols, researchers can ensure that the data generated in the study of this compound is reliable, reproducible, and scientifically sound. amsbiopharma.com

Applications in Specialized Organic Synthesis and Material Science

2,4,7-Trichloropteridine as a Precursor for Advanced Organic Materials

There is no information available in the current scientific literature regarding the use of this compound as a precursor for advanced organic materials such as conductive polymers or organic light-emitting diodes (OLEDs).

Role in the Synthesis of Reactive Dyes and Functional Coatings

No published research details the role of this compound in the synthesis of reactive dyes or functional coatings.

Utilization in Scaffold-Hopping and Isosteric Replacement Strategies in Synthetic Design

There are no documented instances of this compound being utilized in scaffold-hopping or isosteric replacement strategies within the field of synthetic or medicinal chemistry.

Prospects for this compound in Supramolecular Chemistry

The potential prospects of this compound in supramolecular chemistry have not been explored in any available research.

Integration into Combinatorial Chemistry Libraries for Research Purposes

There is no evidence to suggest that this compound has been integrated into combinatorial chemistry libraries for research purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.